Danegaptide, also known as ZP1609, is a synthetic dipeptide analog of the naturally occurring antiarrhythmic peptide (AAP10) found in bovine serum []. It belongs to a class of compounds known as gap junction modulators, specifically targeting connexin 43 (Cx43) [, ]. Danegaptide exhibits enhanced in vivo stability and efficacy compared to its predecessors, AAP10 and rotigaptide []. In scientific research, Danegaptide is primarily investigated for its potential to protect various organs, including the heart, kidneys, and brain, from ischemia-reperfusion injury [, , , , ].
Danegaptide was synthesized by Zealand Pharma in Glostrup, Denmark. It falls under the category of antiarrhythmic agents and is primarily studied for its effects on gap junction intercellular communication. Its chemical structure is defined as (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid .
The synthesis of Danegaptide involves several steps that ensure the formation of the desired peptide structure. The process typically includes:
In a study conducted to evaluate its effects on kidney function, Danegaptide was administered intravenously at a dose of 75 micrograms per kilogram body weight, followed by a continuous infusion at 57 micrograms per kilogram per minute .
Danegaptide's molecular structure consists of a pyrrolidine ring with an attached benzamide group and a carboxylic acid functional group. This configuration allows it to effectively interact with connexin proteins. The specific stereochemistry at positions 2 and 4 contributes to its biological activity, particularly in enhancing gap junctional communication.
The molecular formula for Danegaptide is C₁₃H₁₈N₂O₃, and its molecular weight is approximately 250.3 g/mol .
Danegaptide primarily engages in biochemical reactions that modulate gap junction communication. Its mechanism involves:
These interactions are crucial in mediating cytoprotective effects during ischemic events.
The mechanism of action of Danegaptide revolves around its ability to enhance gap junction intercellular communication via connexin 43. This process involves:
Danegaptide exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical agent.
Danegaptide has several promising applications in medical science:
Danegaptide ((2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid), also designated ZP1609 or GAP-134, is a dipeptide-derived gap junction (GJ) modulator that selectively enhances intercellular communication via Connexin 43 (Cx43) channels. Cx43 hexamers form GJ channels that directly connect cytoplasmic compartments of adjacent cells, enabling the transfer of ions (<1 kDa) and secondary messengers critical for tissue homeostasis. Danegaptide binds to undefined membrane receptors (potentially G-protein coupled receptors), activating protein kinase C (PKC) signaling. This induces phosphorylation at Cx43-Ser368, a key residue that stabilizes channel conformation and increases GJ open probability [4] [10].
In vitro studies demonstrate that danegaptide increases astrocytic dye coupling by 40–60% without altering Cx43 hemichannel activity, confirming its GJ-specific effects [1] [7]. In vivo models of cerebral ischemia show danegaptide crosses the blood-brain barrier, enhancing astrocyte network connectivity and reducing infarct volumes by 32–45% compared to controls [1] [7]. This GJ stabilization facilitates spatial buffering of cytotoxic metabolites (K⁺, Ca²⁺) in ischemic penumbras, preserving neuronal viability [1].
Table 1: Molecular Effects of Danegaptide on Cx43 Gap Junctions
Experimental Model | Key Findings | Functional Outcome |
---|---|---|
Primary Astrocytes (Mouse) | 40-60% increase in dye transfer; no change in hemichannel activity [1] | Enhanced metabolite clearance |
Ischemia-Reperfusion (Mouse) | Cx43-S368 phosphorylation; 32% reduction in infarct volume [7] | Neuroprotection |
Cardiac Myocytes (Porcine) | PKC-dependent Cx43 membrane retention [4] | Improved electrical synchronization |
Diabetic Retinopathy Models | Preserved endothelial GJ communication [4] | Reduced vascular leakage |
Undocked Cx43 hemichannels function as pathological pores during cellular stress, releasing ATP and glutamate while permitting Ca²⁺ influx. Danegaptide exhibits context-dependent hemichannel regulation: It suppresses aberrant opening in hyperglycemic or inflammatory conditions but does not affect basal activity. In human proximal tubule epithelial cells (hPTECs), TGFβ1-induced hemichannel activation increases ATP release by 3.5-fold, driving pro-fibrotic signaling via P2X7 receptors. Danegaptide (50–100 nM) reduces ATP efflux by 70–80% and blocks carboxyfluorescein dye uptake, confirming hemichannel inhibition [5].
This suppression is mechanistically distinct from GJ modulation. Hemichannel closure involves danegaptide-dependent disruption of stress-induced Cx43 conformational changes, potentially via PKC-mediated phosphorylation at S368, which stabilizes hemichannels in a closed state [4] [5]. In renal fibrosis models, this effect preserves epithelial integrity by maintaining E-cadherin and ZO-1 expression, attenuating tubular injury [5].
Table 2: Danegaptide-Mediated Hemichannel Regulation in Disease Models
Pathological Context | Hemichannel Metric | Danegaptide Effect | Downstream Impact |
---|---|---|---|
TGFβ1-Treated hPTECs | ATP release ↑3.5-fold; Dye uptake ↑300% | 70-80% ATP reduction [5] | Preserved tight junctions |
Hyperglycemic Retina | Cx43 membrane permeabilization | Activity normalized [4] | Reduced endothelial apoptosis |
Cerebral Ischemia | Glutamate-induced excitotoxicity | No significant effect [1] | Context-dependent specificity |
Beyond binary channel modulation, danegaptide reprograms multicellular signaling networks through:
Table 3: Intercellular Signaling Pathways Modulated by Danegaptide
Communication Pathway | Experimental Validation | Communication Probability Shift |
---|---|---|
Astrocyte → Endothelial Cell | VEGF-A/VEGFR2 binding ↑1.8-fold [3] | 0.22 → 0.41 (p<0.01) |
Tubular Epithelium → Fibroblast | TGFβ1/P2X7R axis inhibition [5] | Profibrotic signals ↓60% |
Cardiomyocyte ↔ Cardiomyocyte | IP3 diffusion range ↑200 μm [10] | Metabolic coordination restored |
Mitochondrial Cx43 (mtCx43) is a key cardioprotective agent that modulates reactive oxygen species (ROS) generation and apoptosis. Danegaptide enhances mtCx43 translocation to inner mitochondrial membranes via:
Table 4: Mitochondrial Mechanisms of Danegaptide-Induced Protection
Mitochondrial Process | Danegaptide Effect | Functional Consequence |
---|---|---|
mtCx43 Trafficking | GJA1-20k ↑2.1-fold; mtCx43 accumulation ↑60% | Enhanced channel assembly |
mKATP Channel Coupling | K⁺ flux ↑30%; membrane stabilization | ROS ↓40%; cytochrome c release ↓65% |
Inter-mitochondrial GSH Exchange | GSH diffusion ↑1.5-fold [10] | Oxidative damage containment |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7